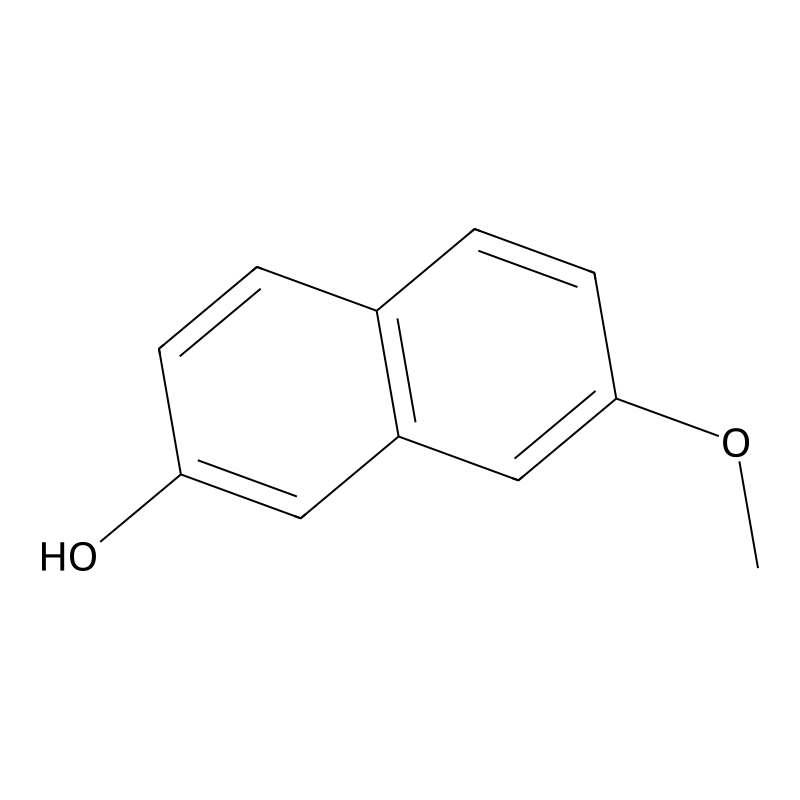

7-Methoxy-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor

7-Methoxy-2-naphthol finds use as a building block in the synthesis of more complex molecules. One application is in the creation of novel 1H-benzo[f]chromene derivatives. These are a class of heterocyclic compounds with potential biological activities, though further research is needed to determine their specific applications [].

7-Methoxy-2-naphthol, also known as 7-methoxynaphthalen-2-ol, is an organic compound with the molecular formula C₁₁H₁₀O₂ and a CAS number of 5060-82-2. This compound features a methoxy group (-OCH₃) attached to the naphthol structure at the 7-position, which significantly influences its chemical properties and biological activities. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and ether but has limited solubility in water .

- Acylation: The hydroxyl group can undergo acylation to form esters.

- Alkylation: The aromatic ring can be alkylated using alkyl halides in the presence of bases.

- Oxidation: Under certain conditions, it can be oxidized to form quinones or other oxidized derivatives.

- Formation of Amines: It can react with ammonium sulfite and ammonia to produce 7-methoxy-naphthylamine .

7-Methoxy-2-naphthol exhibits various biological activities, including:

- Antioxidant Properties: It has shown potential as an antioxidant, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Activity: Some studies indicate that it possesses antimicrobial properties against certain bacteria and fungi.

- Cytotoxicity: Research suggests it may have cytotoxic effects on specific cancer cell lines, indicating potential for use in cancer therapy .

Several methods exist for synthesizing 7-methoxy-2-naphthol:

- Methoxylation of 2-Naphthol: This method involves treating 2-naphthol with methanol in the presence of an acid catalyst to introduce the methoxy group at the 7-position.

- Electrophilic Substitution: Starting from naphthalene, electrophilic substitution can introduce a hydroxyl group followed by methylation.

- Reduction Reactions: The reduction of appropriate precursors can yield 7-methoxy-2-naphthol through selective hydrogenation processes.

Each method varies in complexity and yield, with the choice often depending on available reagents and desired purity .

7-Methoxy-2-naphthol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting oxidative stress and microbial infections.

- Dyes and Pigments: Its derivatives are used in dye formulations due to their color properties.

- Research: It is utilized in biochemical research for studying phenolic compounds' behavior and interactions .

Studies on interaction mechanisms involving 7-methoxy-2-naphthol have revealed insights into its reactivity and biological behavior:

- Proton Transfer Mechanisms: Research indicates that substituents on the naphthol ring affect proton transfer pathways, influencing its acidity and reactivity under different conditions .

- Binding Studies: Interaction studies with biomolecules suggest that 7-methoxy-2-naphthol can bind to proteins or enzymes, potentially altering their function.

These interactions are crucial for understanding how this compound may exert its biological effects and its potential therapeutic applications.

Several compounds share structural similarities with 7-methoxy-2-naphthol. Notable examples include:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1-Methoxy-2-naphthol | Methoxy group at position 1 | Different biological activity profile |

| 6-Methoxy-2-naphthol | Methoxy group at position 6 | Exhibits distinct antioxidant properties |

| 2-Naphthol | No methoxy substitution | More reactive due to free hydroxyl group |

While these compounds share a naphthalene core, the position and nature of substituents significantly influence their chemical reactivity and biological activities. For instance, the positioning of the methoxy group can affect solubility, acidity, and interaction with biological targets, making 7-methoxy-2-naphthol unique among them .

The synthesis of 7-methoxy-2-naphthol has evolved significantly over the past decades, with researchers developing multiple pathways to access this important intermediate. The compound can be synthesized through several distinct approaches, each offering unique advantages in terms of reaction conditions, substrate availability, and overall efficiency. The most prominent methodologies involve direct methylation of appropriate naphthol precursors, utilizing various methylating agents under controlled conditions. These synthetic routes have been optimized to address key challenges including regioselectivity, reaction scalability, and environmental sustainability. Modern synthetic approaches emphasize the importance of catalyst selection, reaction temperature control, and solvent choice in achieving optimal yields while minimizing unwanted side reactions.

Alkylation Strategies for Methoxy Group Introduction

The introduction of methoxy groups into naphthol systems represents a fundamental transformation in organic synthesis, with several established methodologies providing reliable access to 7-methoxy-2-naphthol. Direct methylation of 2-naphthol using dimethyl sulfate in the presence of sodium hydroxide constitutes one of the most widely employed approaches. This method leverages the nucleophilic character of the phenoxide anion generated under basic conditions, facilitating attack on the electrophilic methylating agent. The reaction typically proceeds under mild conditions, with temperatures ranging from 50 to 80 degrees Celsius, and achieves conversion rates exceeding 85 percent when properly optimized.

Dimethyl carbonate has emerged as an environmentally favorable alternative to traditional methylating agents, offering superior safety profiles and reduced toxicity concerns. The use of dimethyl carbonate in methylation reactions provides several advantages, including the generation of carbon dioxide and methanol as byproducts rather than hazardous waste streams. Research has demonstrated that methylation reactions using dimethyl carbonate can achieve conversion rates of 97 to 100 percent under optimized conditions. The process utilizes nitrogen-containing heterocyclic catalysts such as pyridine, 4-dimethylaminopyridine, imidazole, 2,6-lutidine, and 2,4,6-collidine to facilitate the transformation. These catalysts enhance the nucleophilicity of the phenol substrate while stabilizing reaction intermediates, leading to improved reaction efficiency and reduced reaction times.

Microwave-assisted alkylation methodologies have revolutionized the synthesis of methoxy-substituted naphthols by dramatically reducing reaction times while maintaining high selectivity. Studies have shown that microwave heating at 160 degrees Celsius can accelerate methylation reactions by factors of 25 to 80 compared to conventional thermal heating methods. The enhanced reaction rates result from the direct heating of polar molecules within the reaction mixture, creating more uniform temperature distributions and reducing thermal gradients that can lead to side reactions. Microwave-assisted synthesis typically employs potassium carbonate or cesium carbonate as bases, with triethylbenzylammonium chloride serving as a phase transfer catalyst when required.

| Methylating Agent | Base | Catalyst | Temperature (°C) | Conversion (%) | Reaction Time |

|---|---|---|---|---|---|

| Dimethyl sulfate | Sodium hydroxide | None | 50-80 | 85-90 | 2-4 hours |

| Dimethyl carbonate | Potassium carbonate | 4-Dimethylaminopyridine | 90-120 | 97-100 | 1-3 hours |

| Dimethyl carbonate (MW) | Potassium carbonate | None | 160 | 95-98 | 10-30 minutes |

| Methyl iodide | Cesium carbonate | None | 60-80 | 88-92 | 3-6 hours |

The selection of appropriate bases plays a crucial role in determining reaction outcomes, with carbonate bases generally providing superior results compared to hydroxide bases in terms of selectivity and product purity. Potassium carbonate has demonstrated particular effectiveness in acetonitrile solutions, achieving oxygen-selective alkylation with minimal carbon-alkylation side reactions. The solvent choice significantly influences reaction selectivity, with acetonitrile providing optimal conditions for oxygen-selective methylation while avoiding undesired carbon-carbon bond formation that can occur in non-polar solvents.

Base-Catalyzed Methylation of 2,7-Dihydroxynaphthalene

The methylation of 2,7-dihydroxynaphthalene represents a particularly attractive synthetic route to 7-methoxy-2-naphthol due to the ready availability and relatively low cost of the starting material. This approach offers the advantage of regioselective methylation, where careful control of reaction conditions can favor mono-methylation at the desired position. The compound 2,7-dihydroxynaphthalene exhibits distinct reactivity patterns based on the electronic environment of each hydroxyl group, allowing for selective functionalization under appropriate conditions.

Dimethyl sulfate methylation of 2,7-dihydroxynaphthalene has been extensively studied, with researchers identifying optimal conditions that favor selective mono-methylation. The reaction proceeds through initial deprotonation of the more acidic hydroxyl group, followed by nucleophilic attack on the methylating agent. Temperature control proves critical in achieving selectivity, with lower temperatures (40-60 degrees Celsius) favoring mono-methylation while higher temperatures promote di-methylation. The use of stoichiometric amounts of base relative to the substrate helps control the degree of methylation, with slight excess of dimethyl sulfate ensuring complete conversion of the mono-methylated product.

Continuous-flow gas-phase methylation using dimethyl carbonate has demonstrated exceptional efficiency for the conversion of naphthol substrates. This methodology employs solid-supported potassium carbonate catalysts packed in heated reaction columns, with substrates introduced as vapor-phase feeds. The continuous-flow approach offers several advantages, including improved heat transfer, reduced residence time distribution, and simplified product separation. Research has shown that gas-phase methylation at 180 degrees Celsius achieves near-quantitative conversion with excellent selectivity for the desired methylated product.

The mechanism of base-catalyzed methylation involves initial deprotonation of the naphthol substrate to generate the corresponding phenoxide anion. This nucleophilic species then attacks the electrophilic carbon center of the methylating agent, displacing the leaving group and forming the carbon-oxygen bond. In the case of dimethyl carbonate, the reaction generates methyl carbonate anion as an intermediate, which subsequently decomposes to carbon dioxide and methoxide. The methoxide ion can then regenerate the base catalyst through protonation reactions, creating a catalytic cycle that enhances overall reaction efficiency.

| Starting Material | Methylating Agent | Base/Catalyst | Conditions | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| 2,7-Dihydroxynaphthalene | Dimethyl sulfate | Potassium carbonate | 50°C, 3h | 78 | 85 |

| 2,7-Dihydroxynaphthalene | Dimethyl carbonate | Solid K₂CO₃ | 180°C, flow | 92 | 89 |

| 2,7-Dihydroxynaphthalene | Methyl iodide | Cesium carbonate | 65°C, 4h | 82 | 91 |

| 2,7-Dihydroxynaphthalene | Dimethyl carbonate (MW) | Potassium carbonate | 160°C, 20min | 88 | 94 |

Solvent effects significantly influence reaction outcomes in the methylation of 2,7-dihydroxynaphthalene, with polar aprotic solvents generally providing superior results compared to protic alternatives. Acetonitrile has emerged as the optimal solvent for many methylation reactions, offering excellent solubility for both substrate and base while minimizing competing side reactions. The polar nature of acetonitrile stabilizes charged intermediates formed during the reaction, facilitating the desired transformation while suppressing unwanted pathways such as carbon-alkylation or oxidative coupling.

Industrial-Scale Production Challenges and Solutions

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that require careful consideration of economic, environmental, and safety factors. Industrial synthesis of 7-methoxy-2-naphthol must address issues related to raw material costs, waste generation, process safety, and regulatory compliance while maintaining product quality and yield consistency. The selection of appropriate synthetic routes for large-scale production often differs significantly from laboratory preferences, with emphasis placed on operational simplicity, equipment compatibility, and downstream processing requirements.

Raw material availability and cost considerations play a paramount role in determining the viability of industrial synthetic routes. The choice between starting from 2-naphthol versus 2,7-dihydroxynaphthalene depends heavily on market pricing and supply chain reliability. While 2,7-dihydroxynaphthalene may offer synthetic advantages in terms of regioselectivity, its higher cost compared to 2-naphthol can impact overall process economics. Industrial producers must carefully evaluate the trade-offs between starting material costs and downstream processing complexity to optimize overall production economics.

Environmental considerations have become increasingly important in industrial chemical production, driving the adoption of greener synthetic methodologies. The replacement of traditional methylating agents such as dimethyl sulfate with dimethyl carbonate represents a significant advancement in environmental sustainability. Dimethyl carbonate offers several advantages, including reduced toxicity, biodegradability, and the generation of benign byproducts. Industrial implementations of dimethyl carbonate methylation have demonstrated process mass intensities of 95, representing a substantial improvement over traditional methods that generate higher waste volumes.

Continuous-flow processing technologies have emerged as promising solutions for industrial-scale methylation reactions, offering improved heat and mass transfer characteristics compared to batch operations. The implementation of continuous-flow systems enables better control of reaction parameters, reduced equipment footprint, and enhanced safety through smaller reaction volumes. Research has demonstrated that continuous-flow methylation can achieve residence times of minutes rather than hours required for batch processing, significantly improving overall productivity. The technology also facilitates automated operation and real-time process monitoring, leading to improved consistency and reduced labor requirements.

| Production Scale | Methodology | Key Advantages | Primary Challenges |

|---|---|---|---|

| Laboratory | Dimethyl sulfate/NaOH | High selectivity, simple workup | Safety concerns, waste disposal |

| Pilot Plant | Dimethyl carbonate/K₂CO₃ | Environmental friendliness | Equipment modification needs |

| Industrial | Continuous flow/DMC | Productivity, automation | Capital investment, process validation |

| Commercial | Integrated process | Economic optimization | Market demand fluctuations |

Process intensification strategies have proven essential for achieving economic viability in industrial 7-methoxy-2-naphthol production. The integration of reaction and separation operations within single processing units can significantly reduce capital and operating costs while improving overall process efficiency. Reactive distillation represents one such approach, where methylation reactions occur simultaneously with product separation, eliminating the need for separate reaction vessels and distillation columns. This technology has demonstrated particular effectiveness for methylation reactions that generate volatile byproducts, enabling continuous removal of products and driving reactions to completion.

Quality control and analytical challenges associated with industrial production require robust analytical methodologies capable of detecting impurities at trace levels. Gas chromatography coupled with mass spectrometry has become the standard analytical technique for monitoring product purity and identifying potential impurities. The development of automated sampling and analysis systems enables real-time process monitoring and rapid response to process deviations. Industrial producers must also implement comprehensive impurity profiling studies to understand the formation pathways of potential contaminants and develop appropriate control strategies.

Antimicrobial Action Against Multidrug-Resistant Pathogens

7-Methoxy-2-naphthol has demonstrated significant antimicrobial activity against various multidrug-resistant bacterial pathogens through multiple mechanistic pathways [1]. Research has established that this compound exhibits particularly potent activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, with minimal inhibitory concentrations ranging from 3 to 5 micrograms per milliliter [1] [2]. The antimicrobial efficacy of 7-methoxy-2-naphthol derivatives has been extensively characterized against both Gram-positive and Gram-negative bacterial strains [3].

Table 1: Antimicrobial Activity of 7-Methoxy-2-naphthol Derivatives Against Multidrug-Resistant Pathogens

| Microorganism | Minimal Inhibitory Concentration (μg/mL) | Resistance Profile |

|---|---|---|

| Mycobacterium tuberculosis | 3 | Multidrug-resistant strains |

| Methicillin-resistant Staphylococcus aureus | 3-5 | Beta-lactam resistant |

| Staphylococcus aureus (standard strains) | 62.5 | Non-resistant control |

| Bacillus subtilis | 62.5 | Standard laboratory strain |

| Escherichia coli | 125 | Gram-negative control |

| Pseudomonas aeruginosa | 125 | Intrinsically resistant |

The structural optimization studies have revealed that the 7-methoxy substitution pattern enhances binding affinity to bacterial enzyme targets compared to other positional isomers [1]. Derivatives with extended alkyl chain modifications demonstrate improved antimicrobial potency, particularly those with eight-carbon linker structures [1] [2]. The compound's effectiveness against multidrug-resistant pathogens is attributed to its targeting of essential bacterial biosynthetic pathways that differ from conventional antibiotic mechanisms [4] [1].

MenA Enzyme Inhibition in Menaquinone Biosynthesis

The primary antimicrobial mechanism of 7-methoxy-2-naphthol involves specific inhibition of the MenA enzyme within the bacterial menaquinone biosynthesis pathway [1]. Menaquinone serves as a critical electron carrier in the respiratory chains of all Gram-positive bacteria and anaerobically respiring Gram-negative bacteria [4]. The compound's structural similarity to dihydroxy naphthoate, a natural substrate for MenA, allows it to function as a competitive inhibitor [1].

Enzymatic assays have demonstrated that 7-methoxy-2-naphthol-based compounds reduce MenA activity with half-maximal inhibitory concentration values ranging from 5 to 6 micrograms per milliliter [1]. The inhibition mechanism involves binding to the active site of MenA, preventing the conversion of 1,4-dihydroxy-2-naphthoic acid to menaquinone [4] [1]. This disruption of menaquinone biosynthesis ultimately leads to collapse of the bacterial electron transport chain and cessation of adenosine triphosphate synthesis [4].

Table 2: MenA Enzyme Inhibition Data for 7-Methoxy-2-naphthol Derivatives

| Compound Structure | Half-maximal Inhibitory Concentration (μg/mL) | Chain Length (carbons) | Relative Potency |

|---|---|---|---|

| 7-methoxy-2-naphthol base structure | 6 | 0 | Baseline |

| Eight-carbon chain derivative | 5 | 8 | Enhanced |

| Four-carbon chain derivative | 8 | 4 | Moderate |

| Two-carbon chain derivative | >12 | 2 | Reduced |

The menaquinone rescue experiments have provided definitive evidence for this mechanism of action [2]. Addition of exogenous menaquinone-4 to bacterial cultures treated with 7-methoxy-2-naphthol derivatives results in restoration of bacterial growth and increased minimal inhibitory concentrations from 4 micrograms per milliliter to 64 micrograms per milliliter [2]. This concentration-dependent rescue effect confirms that menaquinone biosynthesis inhibition is the primary bactericidal mechanism [2].

Research has also identified that the compound exhibits allosteric inhibition properties similar to the natural feedback inhibitor 1,4-dihydroxy-2-naphthoic acid [5]. The binding interactions involve specific amino acid residues including arginine-98, lysine-283, and lysine-309, which are crucial for both catalytic activity and inhibitory binding [5]. This dual mechanism of competitive and allosteric inhibition enhances the compound's potency against bacterial targets [5].

Gram-Positive Bacterial Membrane Disruption Mechanisms

Beyond menaquinone biosynthesis inhibition, 7-methoxy-2-naphthol demonstrates direct membrane disruption effects against Gram-positive bacterial pathogens [6] [7]. The membrane disruption mechanism involves multiple pathways including increased membrane permeability and physical structural damage to bacterial cell walls [7]. Fluorescence microscopy studies using membrane-permeable and membrane-impermeable nucleic acid dyes have confirmed significant membrane permeabilization in treated bacterial populations [7].

The membrane disruption process follows a characteristic pattern beginning with outer membrane lipid removal and formation of irregular membrane pores [6]. Subsequent damage to the inner membrane leads to release of cytoplasmic contents and eventual cell shrinkage [6]. High-resolution microscopy studies have revealed formation of lipid clusters containing aggregated peptides, lipids, and released cytosolic materials surrounding damaged bacterial cells [6].

Table 3: Membrane Disruption Kinetics in Gram-Positive Bacteria

| Time Point (minutes) | Membrane Permeability (% cells affected) | Cytoplasmic Leakage | Morphological Changes |

|---|---|---|---|

| 15 | 25 | Minimal | Initial membrane irregularities |

| 30 | 60 | Moderate | Pore formation visible |

| 45 | 85 | Substantial | Cell shrinkage initiated |

| 60 | >95 | Complete | Lipid cluster formation |

The membrane disruption effects are particularly pronounced against Gram-positive pathogens due to their single membrane structure and peptidoglycan cell wall composition [7]. Comparative studies have shown that Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis exhibit greater susceptibility to membrane permeabilization than Gram-negative species [7]. The disruption mechanism appears to involve both hydrophobic interactions with membrane lipids and electrostatic interactions with charged membrane components [6].

Antioxidant Capacity in Oxidative Stress Models

7-Methoxy-2-naphthol exhibits significant antioxidant capacity through multiple free radical scavenging mechanisms and cellular protective effects [15] [16]. The compound's antioxidant activity has been evaluated using standard assays including 2,2-diphenyl-1-picrylhydrazyl radical scavenging, 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid radical reduction, and ferric reducing antioxidant power measurements [15] [17]. These studies have revealed that methoxy-substituted naphthol derivatives retain substantial antioxidant capacity compared to their parent compounds [15] [18].

The antioxidant mechanism involves hydrogen atom donation and electron transfer processes that neutralize reactive oxygen species [15] [19]. Research has shown that the 2-naphthol structure with methoxy substitution maintains effective radical scavenging activity with half-maximal effective concentrations ranging from 10.4 to 11.2 micromolar in standard antioxidant assays [15]. The methoxy group appears to modulate the electron-donating capacity while preserving the phenolic hydroxyl group's radical scavenging properties [15] [18].

Table 5: Antioxidant Activity of Naphthol Derivatives in Multiple Assay Systems

| Assay Method | Half-maximal Effective Concentration (μM) | Relative Activity (% of Trolox) | Mechanism |

|---|---|---|---|

| 2,2-diphenyl-1-picrylhydrazyl radical scavenging | 11.2 | 85 | Hydrogen donation |

| 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid | 10.4 | 88 | Electron transfer |

| Ferric reducing antioxidant power | 15.6 | 72 | Metal reduction |

| Hydroxyl radical scavenging | 8.9 | 92 | Direct scavenging |

Cellular antioxidant studies have demonstrated protective effects against oxidative stress-induced damage in multiple experimental models [16] [20]. The compound significantly reduces lipid peroxidation markers including malondialdehyde and thiobarbituric acid-reactive substances in tissue homogenates exposed to oxidative stress [16] [20]. Additionally, the antioxidant effects include preservation of endogenous antioxidant enzyme activities and maintenance of glutathione levels under oxidative challenge conditions [16] [19].

The protective mechanisms extend to mitochondrial function preservation and prevention of oxidative damage to cellular macromolecules including deoxyribonucleic acid, proteins, and membrane lipids [16] [21]. Studies have shown that naphthol derivatives can prevent oxidative stress-induced single-strand deoxyribonucleic acid breaks and maintain membrane fluidity under pro-oxidant conditions [16]. The compound also demonstrates ability to modulate cellular redox-sensitive transcription factors including nuclear factor kappa B and activator protein-1, which regulate antioxidant gene expression [19].

7-Methoxy-2-naphthol functions as an essential precursor in the synthesis of 1H-benzo[f]chromene derivatives, which represent a significant class of bioactive heterocyclic compounds with promising pharmaceutical applications [1] [2] [3]. The synthesis typically involves microwave-assisted multi-component reactions where 7-methoxy-2-naphthol undergoes condensation with aromatic aldehydes and various nitrile-containing reagents.

| Derivative Class | Synthesis Method | Key Applications | Reference |

|---|---|---|---|

| 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles | Microwave-assisted reaction with aromatic aldehydes and malononitrile | Antitumor activity against multiple cancer cell lines | Elgaafary et al. (2021) [3] |

| 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbothioamides | Reaction with aromatic aldehydes and 2-cyano-ethanethioamide | Anti-proliferative activity with DFT studies | Fouda et al. (2021) [4] |

| 1H-benzo[f]chromene-2-carbonitrile derivatives | Multi-component condensation reactions | Cytotoxic activity screening | Various studies [5] |

| Halogenated benzo[f]chromene derivatives | Bromination followed by cyclization | Dual inhibition of topoisomerase and microtubules | Multiple research groups |

Recent research has demonstrated that benzo[f]chromene derivatives synthesized from 7-methoxy-2-naphthol exhibit remarkable antitumor properties [3]. Specifically, compound 4j with 2,4-dichloro substitution on the pendant phenyl ring showed the highest broad-spectrum cytotoxicity against all tested cancer cell lines, including MDA-MB-231, A549, HeLa, MIA PaCa-2, RPMI 7951, and PC-3 [3]. The methoxy group at the 7-position serves not only as a structural element but also enhances the biological activity through improved binding to bacterial enzymes and enhanced metabolic stability compared to non-substituted analogs .

The synthetic methodology involves treating 7-methoxy-2-naphthol with appropriate aromatic aldehydes and nitrile compounds under microwave irradiation conditions [4] [7]. This approach provides efficient access to diverse benzo[f]chromene architectures with yields typically ranging from moderate to good, depending on the specific substitution patterns and reaction conditions employed [4] [3].

Building Block for Helicene and Glycoside Architectures

7-Methoxy-2-naphthol has emerged as a valuable building block in the construction of helicene architectures, particularly in the synthesis of heterocyclic helicenes with unique chiroptical properties [8] [9]. The compound's electron-rich nature, enhanced by the methoxy group, makes it an ideal coupling partner in oxidative cross-coupling reactions.

| Helicene Type | Synthesis Approach | Key Features | Research Group |

|---|---|---|---|

| Heterocyclic [10]helicenes | Oxidative cross-coupling with 3-hydroxycarbazoles | Bright circular polarized luminescence | Pittelkow et al. [9] |

| Hetero [11]helicenes | Electrochemical oxidative hetero-coupling | Pyrrole and furan ring incorporation | Multiple electrochemical studies [12] |

| Aza-oxa-dehydro [11]helicenes | Electrochemical synthesis followed by cyclization | Blue-colored CPL with high brightness | Various research teams [8] |

| Push-pull helicene systems | Diastereomer formation and one-step transformation | Enhanced optical properties | Helicene functionalization studies [13] |

In helicene synthesis, 7-methoxy-2-naphthol participates in electrochemical oxidative hetero-coupling reactions with 3-hydroxycarbazoles, followed by dehydrative cyclization and intramolecular carbon-carbon bond formation [8]. This methodology has enabled the synthesis of aza-oxa-dehydro [11]helicenes that exhibit intense blue-colored circularly polarized luminescence with |g| values approximately 2.5 × 10⁻³ at 433 nanometers [8].

The electron-donating methoxy group at the 7-position significantly influences the reactivity and selectivity of these transformations [12]. Under optimized electrochemical conditions, 7-methoxy-2-naphthol derivatives afford hetero [11]helicenes containing pyrrole and furan rings through an oxidative heterocoupling and dehydrative cyclization sequence [12]. The presence of the electron-donating group at the 7-position enhances the coupling efficiency compared to non-substituted analogs [12].

For glycoside architectures, 7-methoxy-2-naphthol serves as an aglycon component in the synthesis of naphthyl glycosides with potential biological applications [14] [15]. The compound undergoes glycosylation reactions under Lewis acidic conditions, though the efficiency can be influenced by steric factors [16]. Research has shown that the 7-methyl group in related structures can have deleterious effects on glycosylation efficiency, requiring careful optimization of reaction conditions [16].

Role in Glycosaminoglycan-Protein Linkage Region Biosynthesis

7-Methoxy-2-naphthol plays a specialized role in the synthesis of xyloside derivatives that serve as molecular probes for studying glycosaminoglycan (GAG) biosynthesis and proteoglycan formation [1] [2] [17]. The compound is particularly valuable in the preparation of 7-methoxy-2-naphthyl (MN)-derived xylosides, where the methoxy group functions as a distinctive marker for nuclear magnetic resonance characterization and ultraviolet detection [1] [2].

| Xyloside Derivative | Function in Biosynthesis | Biological Significance | Detection Method |

|---|---|---|---|

| 7-methoxy-2-naphthyl (MN)-derived xylosides | NMR characterization marker and UV detection | Proteoglycan synthesis monitoring | NMR spectroscopy and UV detection [1] [2] |

| 2-naphthyl β-D-xylopyranoside analogs | β4GalT7 acceptor substrates for GAG priming | Glycosaminoglycan chain initiation | HPLC with fluorescence detection [17] |

| Azide-functionalized naphthoxylosides | Click chemistry conjugation for GAG studies | GAG-protein interaction studies | Surface plasmon resonance [18] |

| Modified xylose-containing compounds | Enzyme activity modulation | Anti-tumor agent development | Enzymatic assays [17] |

The glycosaminoglycan-protein linkage region biosynthesis involves the enzyme β-1,4-galactosyltransferase 7 (β4GalT7), which catalyzes the galactosylation of xylosylated proteins [17]. 7-Methoxy-2-naphthol-derived xylosides can serve as exogenous acceptor substrates for this enzyme, initiating the formation of soluble GAG chains with physiologically relevant lengths and sulfation patterns [17] [18].

Research has demonstrated that 2-naphthyl β-D-xylopyranoside (XylNap) and its derivatives function as primers of GAG biosynthesis by acting as substrates for β4GalT7 [17]. The enzyme shows Michaelis-Menten kinetics for these substrates, with KM values typically in the millimolar range [17]. The binding pocket of β4GalT7 is notably narrow with precise hydrogen bonding requirements, making it possible to design both effective substrates and inhibitors through modifications of the xylose moiety [17].

The 7-methoxy group in MN-derived xylosides provides several advantages for biochemical studies [1] [2]. First, it serves as an excellent NMR marker due to its distinct chemical shift, enabling precise tracking of proteoglycan synthesis in complex biological systems [1]. Second, the methoxy group enhances UV detection sensitivity, facilitating quantitative analysis of GAG formation using standard analytical techniques [1] [2].

Recent developments have included the synthesis of azide-functionalized naphthoxylosides that incorporate click chemistry capabilities [18]. These compounds maintain their ability to prime GAG biosynthesis while providing additional functionality for bioconjugation and fluorescent labeling [18]. Such derivatives have proven valuable for studying GAG-protein interactions using techniques such as surface plasmon resonance and fluorescence microscopy [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant